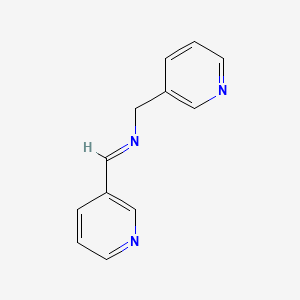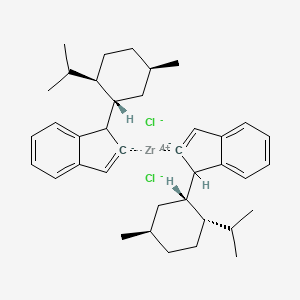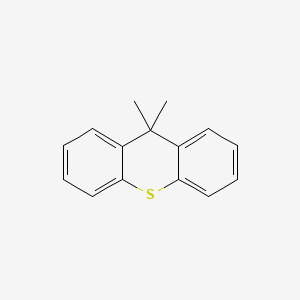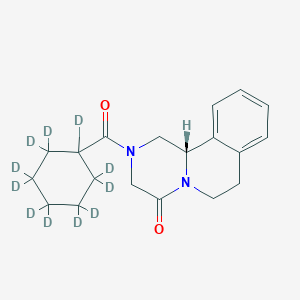
Benzyl-PEG14-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG14-alcohol is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is a heterobifunctional PEG linker, which means it has two different functional groups at each end of the PEG chain. The compound is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates due to its ability to enhance solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG14-alcohol can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride.
Nucleophilic Substitution: The activated polyethylene glycol is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG14-alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG14-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Enhances the solubility and stability of biologically active molecules.
Medicine: Used in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the formulation of cosmetics and personal care products due to its solubilizing properties .
Wirkmechanismus
Benzyl-PEG14-alcohol acts as a linker molecule that connects two different functional groups. In the context of PROTACs, it facilitates the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: A simpler compound with a single hydroxyl group.
PEG derivatives: Various PEG derivatives with different functional groups at the ends of the PEG chain.
Uniqueness
Benzyl-PEG14-alcohol is unique due to its heterobifunctional nature, which allows it to be used as a versatile linker in the synthesis of complex bioconjugates. Its ability to enhance solubility and stability makes it particularly valuable in pharmaceutical and biotechnological applications .
Eigenschaften
Molekularformel |
C35H64O15 |
|---|---|
Molekulargewicht |
724.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H64O15/c36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-4-2-1-3-5-35/h1-5,36H,6-34H2 |
InChI-Schlüssel |
CZKGELKLFHXASR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)




![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)





![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

